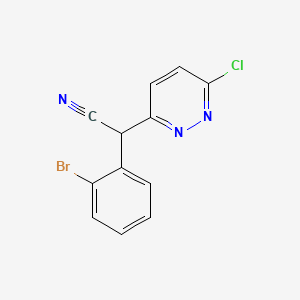

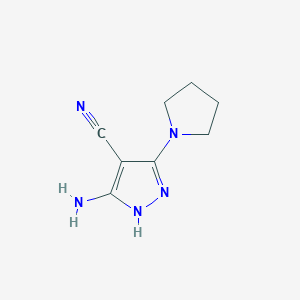

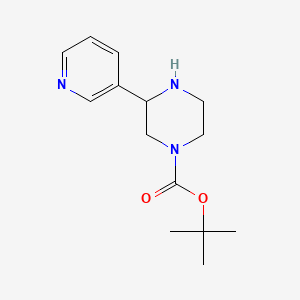

![molecular formula C9H9BrN4O B1276479 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 866135-84-4](/img/structure/B1276479.png)

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide

Descripción general

Descripción

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but its structure can be inferred to contain a bromine atom at the 6th position, a methyl group at the 8th position, and a carbohydrazide moiety, which could contribute to its reactivity and potential as a biological agent.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been reported using different methodologies. For instance, the synthesis of 3-aminoimidazo[1,2-a]pyridines has been achieved in good to excellent yields using an ionic liquid, specifically 1-butyl-3-methylimidazolium bromide ([bmim]Br), which simplifies the reaction workup and allows for the reuse of the ionic liquid . Another approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions to yield various 6-bromo-imidazo[4,5-b]pyridine derivatives . Although these methods do not directly describe the synthesis of this compound, they provide insight into potential synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated using techniques such as NMR spectroscopy and monocrystalline X-ray crystallography . Theoretical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT) at the B3LYP/6-31G++(d,p) level of theory, have been employed to further understand the electronic structure and properties of these compounds . Hirshfeld surface analysis has been used to determine intermolecular contacts, which is crucial for understanding the crystal packing and potential interactions in the solid state .

Chemical Reactions Analysis

The reactivity of imidazo[1,2-a]pyridine derivatives can be influenced by the presence of substituents such as bromine, which can participate in further chemical transformations. For example, brominated derivatives can undergo alkylation reactions, as demonstrated in the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives . The presence of a carbohydrazide group in this compound suggests potential reactivity towards the formation of hydrazones or involvement in condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The introduction of bromine and methyl groups can affect the compound's polarity, solubility, and overall reactivity. The use of ionic liquids in the synthesis of related compounds suggests that solubility in less polar solvents can be achieved, which may be beneficial for certain applications . Theoretical studies provide insights into the electronic properties and potential reactivity of these compounds . However, specific data on the physical and chemical properties of this compound would require experimental investigation.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide plays a role in the synthesis of various functionalized compounds. For example, Mohammadi Vala, Bayat, and Bayat (2020) demonstrated its use in creating functionalized 2-pyridone derivatives, highlighting its versatility in producing potentially bioactive compounds (Mohammadi Vala, Bayat, & Bayat, 2020). Similarly, Hosseini and Bayat (2019) described a five-component cascade reaction involving this compound, illustrating its application in efficient synthesis of N-fused heterocyclic compounds (Hosseini & Bayat, 2019).

Antibacterial Properties

Althagafi and Abdel‐Latif (2021) reported on the synthesis of 6,8-dichloro-imidazo[1,2-a]pyridine derivatives, including those incorporating this compound, which exhibited significant antibacterial activities (Althagafi & Abdel‐Latif, 2021).

Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of this compound have been explored for various applications. For instance, Soni and Patel (2017) synthesized derivatives incorporating this compound for antimicrobial and antituberculosis activity, highlighting its potential in the development of new pharmaceutical agents (Soni & Patel, 2017).

Corrosion Inhibition

Shenoy et al. (2021) investigated the use of a derivative of this compound as a corrosion inhibitor for mild steel, demonstrating its effectiveness and potential for application in material science and engineering (Shenoy, Venugopal, Kumari, & Chakraborty, 2021).

Other Applications

Further, this compound has been involved in various other chemical synthesis processes, demonstrating its utility in creating diverse heterocyclic compounds. The work of authors like Yurchenko et al. (2004) and Enguehard et al. (2003) exemplifies its use in reactions leading to novel derivatives with potential applications across different fields of chemistry and materials science (Yurchenko, Ponomarenko, Savina, & Tolmachev, 2004); (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with a variety of biological targets.

Mode of Action

Imidazo[1,2-a]pyridine analogues are known to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) , indicating that they may interact with their targets to inhibit the growth of these bacteria.

Result of Action

Imidazo[1,2-a]pyridine analogues have been shown to reduce bacterial load in an acute tb mouse model , suggesting that they may have similar effects.

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O/c1-5-2-6(10)3-14-4-7(9(15)13-11)12-8(5)14/h2-4H,11H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRXHRUXYCZKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC(=C2)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165010 | |

| Record name | 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866135-84-4 | |

| Record name | 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866135-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

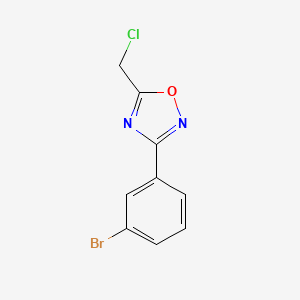

![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1276399.png)

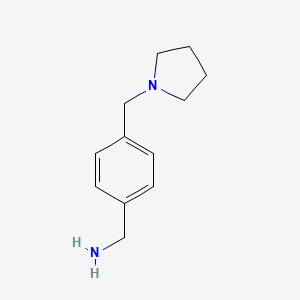

![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)

![3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1276406.png)

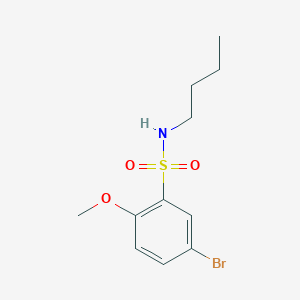

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)